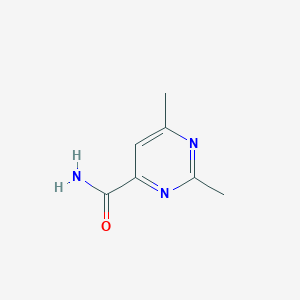
2,6-Dimethylpyrimidine-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Pyrimidinecarboxamide, 2,6-dimethyl- is a heterocyclic compound that belongs to the pyrimidine family. Pyrimidines are six-membered rings containing two nitrogen atoms at positions 1 and 3. This compound is characterized by the presence of two methyl groups at positions 2 and 6, and a carboxamide group at position 4. Pyrimidine derivatives are known for their wide range of biological activities and applications in medicinal chemistry.
Preparation Methods
The synthesis of 4-pyrimidinecarboxamide, 2,6-dimethyl- can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For instance, the reaction of malononitrile with an appropriate aldehyde in the presence of ammonium acetate can lead to the formation of the pyrimidine ring. The reaction conditions typically involve heating the mixture under reflux .
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
4-Pyrimidinecarboxamide, 2,6-dimethyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the carbon atoms adjacent to the nitrogen atoms in the pyrimidine ring. Common reagents for these reactions include halogens and alkylating agents.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of carboxylic acids, while reduction can yield amines .
Scientific Research Applications
4-Pyrimidinecarboxamide, 2,6-dimethyl- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex pyrimidine derivatives.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Pyrimidine derivatives are known for their therapeutic potential, and this compound is investigated for its role in drug development.
Industry: It is used in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-pyrimidinecarboxamide, 2,6-dimethyl- involves its interaction with specific molecular targets. In biological systems, it may act by inhibiting enzymes or interfering with nucleic acid synthesis. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
4-Pyrimidinecarboxamide, 2,6-dimethyl- can be compared with other pyrimidine derivatives such as:
5-Nitro-2,6-dioxohexahydro-4-pyrimidinecarboxamides: Known for their antimycobacterial activity.
4,6-Dimethyl-N-(1-phenylethylideneamino)-2-pyrimidinecarboxamide: Another pyrimidine derivative with distinct chemical properties.
The uniqueness of 4-pyrimidinecarboxamide, 2,6-dimethyl- lies in its specific substitution pattern, which imparts unique chemical and biological properties.
Properties
Molecular Formula |
C7H9N3O |
|---|---|
Molecular Weight |
151.17 g/mol |
IUPAC Name |
2,6-dimethylpyrimidine-4-carboxamide |
InChI |
InChI=1S/C7H9N3O/c1-4-3-6(7(8)11)10-5(2)9-4/h3H,1-2H3,(H2,8,11) |
InChI Key |
GIDQOWFSUAZVNW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC(=N1)C)C(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2H-[1,3]thiazolo[5,4-g][1,4]benzothiazine](/img/structure/B13951914.png)
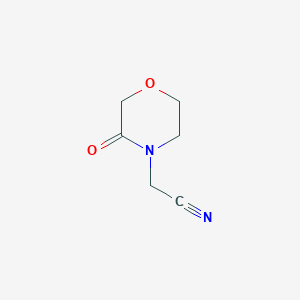
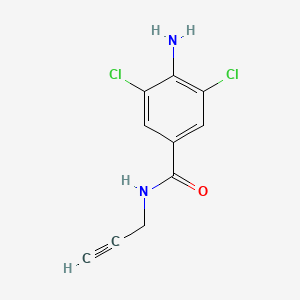

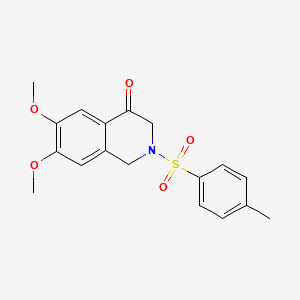
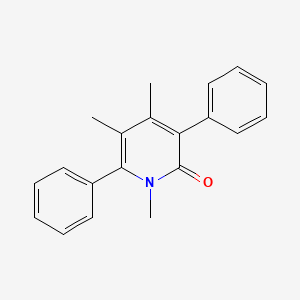
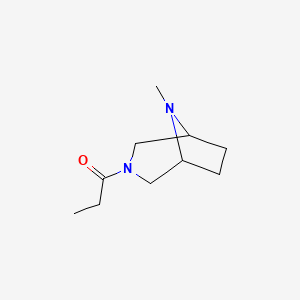
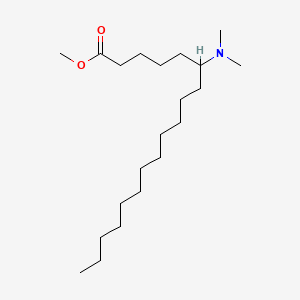
![(6-Benzyl-6-azaspiro[3.4]octan-2-yl)methanethiol](/img/structure/B13951975.png)
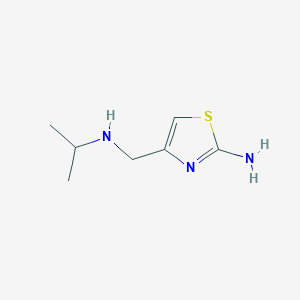
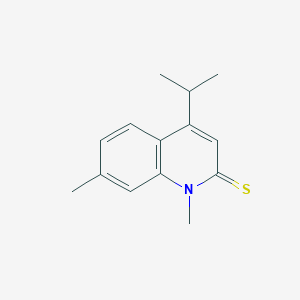
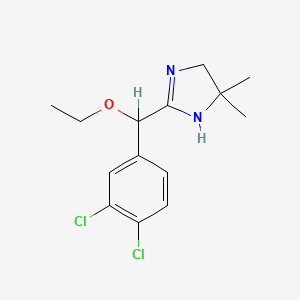
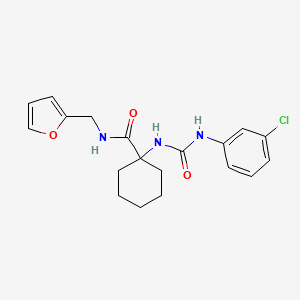
![Pyridine, 2-[2-(2,3-dichlorophenyl)-4-oxazolyl]-](/img/structure/B13952003.png)
